molecular formula C14H12ClN3O2 B14497929 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride CAS No. 64120-08-7

3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride

Cat. No.: B14497929
CAS No.: 64120-08-7
M. Wt: 289.71 g/mol
InChI Key: MMHJQIBDAYTGFI-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride is an organic compound that features a quinoxaline ring substituted with a pyrrolidine-1-carbonyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride typically involves the reaction of quinoxaline derivatives with pyrrolidine and carbonyl chloride. One common method involves the use of quinoxaline-2-carboxylic acid as a starting material, which is then reacted with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carboxylic acid. This intermediate is then treated with thionyl chloride (SOCl2) to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline-2,3-diones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products Formed

    Amides, esters, thioesters: Formed from substitution reactions.

    Alcohols: Formed from reduction reactions.

    Quinoxaline-2,3-diones: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular processes and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carboxylic acid
  • 3-(Pyrrolidine-1-carbonyl)quinoxaline-2,3-dione
  • 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-thioester

Uniqueness

The presence of both a carbonyl chloride and a pyrrolidine-1-carbonyl group provides opportunities for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

64120-08-7

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

3-(pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride

InChI

InChI=1S/C14H12ClN3O2/c15-13(19)11-12(14(20)18-7-3-4-8-18)17-10-6-2-1-5-9(10)16-11/h1-2,5-6H,3-4,7-8H2

InChI Key

MMHJQIBDAYTGFI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2C(=O)Cl

Origin of Product

United States

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